For-Ala-Gly-Ser-Glu-OH

Description

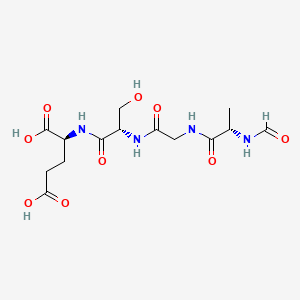

For-Ala-Gly-Ser-Glu-OH is a synthetic pentapeptide with a formyl (For) group at its N-terminus, followed by alanine (Ala), glycine (Gly), serine (Ser), and glutamic acid (Glu).

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-formamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-7(16-6-20)12(24)15-4-10(21)17-9(5-19)13(25)18-8(14(26)27)2-3-11(22)23/h6-9,19H,2-5H2,1H3,(H,15,24)(H,16,20)(H,17,21)(H,18,25)(H,22,23)(H,26,27)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTWSAMSPAJZLQ-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-Ala-Gly-Ser-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Attachment of the first amino acid: The formyl-alanine is attached to the resin.

Deprotection and coupling: The protecting group is removed, and the next amino acid (glycine) is coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Repetition: The deprotection and coupling steps are repeated for serine and glutamic acid.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

For-Ala-Gly-Ser-Glu-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the hydroxyl group of serine.

Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide.

Substitution: Reagents like carbodiimides for coupling reactions.

Major Products

Hydrolysis: Produces individual amino acids or smaller peptide fragments.

Oxidation: Results in oxidized amino acid residues.

Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules:

For-Ala-Gly-Ser-Glu-OH serves as a building block in the synthesis of more complex peptides and proteins. Its functional groups allow for versatile chemical reactions including:

- Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction: Amide groups can be reduced to primary amines.

- Substitution Reactions: It can participate in nucleophilic substitutions where functional groups are replaced by other nucleophiles.

2. Reagent in Organic Chemistry:

This compound is utilized as a reagent in various organic reactions, facilitating the formation of peptide bonds and other essential transformations in peptide synthesis.

Biological Applications

1. Biochemical Pathways:

this compound is studied for its role in biochemical pathways. Research indicates that the presence of specific amino acids can influence enzyme activity and protein stability. For example, the stability and solvation effects of Gly mutations compared to Ala have been documented, highlighting the importance of these amino acids in protein structure .

2. Antioxidant Properties:

Recent studies have identified peptides with antioxidant properties that may include sequences similar to this compound. These peptides have shown potential in inhibiting oxidative stress-related damage in cellular models, suggesting their therapeutic potential for diseases like Alzheimer's .

Medical Applications

1. Drug Development:

this compound is being explored as a drug precursor or active pharmaceutical ingredient (API). Its ability to modulate biochemical interactions makes it a candidate for developing therapeutics targeting various diseases, including neurodegenerative disorders.

2. Therapeutic Peptide Design:

The compound's structure allows for modifications that can enhance its biological activity. Research into peptide design has indicated that incorporating amino acids like Ser and Glu can improve binding affinity to biological targets, which is crucial for drug design .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of For-Ala-Gly-Ser-Glu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sequence and Structural Comparisons

The table below highlights key structural differences and similarities between For-Ala-Gly-Ser-Glu-OH and related peptides:

Key Observations :

- Formylation: The formyl group in this compound distinguishes it from non-acylated analogs (e.g., H-Gly-Ala-Leu-OH). This modification may enhance membrane permeability or receptor binding, as seen in other formylated peptides like bacterial chemotactic peptides .

- Acidic Residues : The presence of Glu at the C-terminus confers acidity, similar to H-Glu-Ala-OH (pH-sensitive solubility) and H-Ser-Ala-Glu-Glu-Tyr... (biological signaling roles) .

Physicochemical Properties

Solubility and Stability

- This compound : Predicted to be soluble in polar solvents like DMSO or water due to its charged Glu residue and hydrophilic Ser. Stability likely requires storage at -20°C, as seen in analogs like H-Gly-Ala-Leu-OH and H-Glu-Ala-OH .

- Comparison with Fmoc-Protected Peptides : Fmoc-β-Ala-Gly-OH requires acidic conditions for deprotection, whereas the formyl group in this compound may be removed via mild hydrolysis .

Biological Activity

For-Ala-Gly-Ser-Glu-OH is a peptide that consists of four amino acids: phenylalanine (For), alanine (Ala), glycine (Gly), serine (Ser), and glutamic acid (Glu). This compound is of interest due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

1. Antioxidant Activity

Antioxidant activity is crucial for neutralizing free radicals in biological systems, which can cause oxidative stress and contribute to various diseases. Studies have demonstrated that peptides similar to this compound exhibit significant antioxidant properties.

- DPPH Radical Scavenging Assay : The antioxidant capacity of peptides is often evaluated using the DPPH assay, where lower IC50 values indicate higher antioxidant activity. For instance, compounds with electron-donating groups like –OH showed IC50 values ranging from 25–55 µg/mL, outperforming standards such as ascorbic acid (45–55 µg/mL) and gallic acid (50–65 µg/mL) .

2. Anti-inflammatory Activity

The anti-inflammatory properties of peptides are essential for developing therapeutic agents against chronic inflammatory diseases. Research has shown that peptides containing amino acids such as glutamic acid can inhibit pro-inflammatory pathways.

- Inhibition of Enzymatic Activity : A study indicated that peptides designed from α-glutamic acid scaffolds inhibited enzymes like ADAMTS-4 and ADAMTS-5, which are involved in inflammatory processes. One compound achieved an IC50 value of 0.8 µM against ADAMTS-5, showcasing the potential of glutamic acid-containing peptides in reducing inflammation .

3. Antimicrobial Activity

Antimicrobial peptides (AMPs) are vital in combating bacterial infections. The structure and composition of AMPs significantly influence their effectiveness.

- Membrane Disruption Mechanism : Peptides similar to this compound can disrupt bacterial membranes, leading to cell lysis. The presence of hydrophobic amino acids enhances this activity, making them effective against a range of pathogens .

4. Case Studies and Research Findings

Several studies have investigated the biological activities of peptides related to this compound:

- Study on Bioactive Peptides : A comprehensive review highlighted the diverse bioactivities of food-derived peptides, including antioxidative, anti-inflammatory, and antimicrobial effects. These findings support the potential applications of this compound in functional foods and pharmaceuticals .

- Peptide Synthesis and Evaluation : Research on synthesized peptides derived from aspartic and glutamic acids revealed enhanced antioxidant properties when conjugated with various moieties. The incorporation of functional groups significantly improved their biological activities .

5. Conclusion

This compound exhibits promising biological activities that could be harnessed for therapeutic applications. Its antioxidant, anti-inflammatory, and antimicrobial properties make it a valuable candidate for further research in drug development and functional food applications. Future studies should focus on elucidating the precise mechanisms of action and optimizing its structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing For-Ala-Gly-Ser-Glu-OH while ensuring high purity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Post-synthesis, purify the peptide via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Confirm purity (>95%) using LC-MS and characterize via 1H/13C NMR in deuterated solvents (e.g., DMSO-d6). Lyophilize and store at -20°C to prevent degradation .

- Key Considerations : Monitor coupling efficiency at each step using Kaiser tests or MALDI-TOF for intermediate validation.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ a combination of:

- Mass spectrometry (MS) for molecular weight confirmation.

- Circular dichroism (CD) to assess secondary structure in aqueous solutions.

- 2D NMR (COSY, TOCSY) to resolve overlapping proton signals and assign backbone resonances.

Q. What protocols are recommended for evaluating the peptide’s stability under varying pH and temperature conditions?

- Experimental Design :

Prepare buffered solutions (pH 2–9) and incubate the peptide at 25°C and 37°C.

Sample aliquots at intervals (0, 24, 48 hrs) and analyze degradation products via HPLC with UV detection (214 nm).

Use Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across studies?

- Troubleshooting Steps :

Verify solvent systems (e.g., DMSO vs. aqueous buffers) and temperature settings, as these alter chemical shifts.

Recalibrate instruments using internal standards (e.g., TMS).

Perform heteronuclear experiments (HSQC, HMBC) to resolve ambiguities in side-chain assignments.

- Collaborative Approach : Share raw NMR data via repositories (e.g., Zenodo) for independent validation .

Q. What strategies optimize the peptide’s synthesis yield while minimizing side reactions?

- Optimization Framework :

- DOE (Design of Experiments) : Vary coupling reagents (HBTU vs. HATU), reaction times, and resin loading.

- In-situ monitoring : Use real-time FTIR to track Fmoc deprotection efficiency.

- Machine Learning : Train models on historical SPPS data to predict optimal conditions for similar peptides.

Q. How to design computational models to predict this compound’s interactions with biological targets?

- Workflow :

Generate 3D conformers using molecular dynamics (MD) simulations (e.g., GROMACS).

Perform docking studies (AutoDock Vina) against known receptors (e.g., GPCRs).

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What ethical considerations arise when publishing conflicting data on this peptide’s bioactivity?

- Guidelines :

- Disclose all experimental conditions (e.g., buffer composition, cell lines) to enable replication.

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets.

- Cite prior work transparently, even if results contradict your findings.

Methodological Resources

- Literature Search : Use Google Scholar with advanced operators (e.g.,

"this compound" AND (synthesis OR stability)) and filter by publication date (post-2015). Track citations via "Cited by" to identify influential studies . - Data Reproducibility : Document protocols following MIAPE (Minimum Information About a Peptide Experiment) standards. Include raw chromatograms and spectral files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.